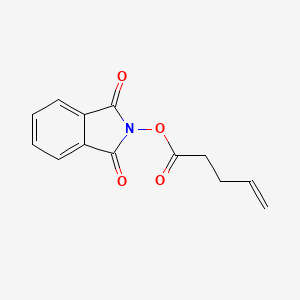

1,3-Dioxoisoindolin-2-yl pent-4-enoate

Description

Properties

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl) pent-4-enoate |

InChI |

InChI=1S/C13H11NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h2,4-7H,1,3,8H2 |

InChI Key |

ZSQHGLGQUFFISH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Esterification Using N-Hydroxyphthalimide and Pent-4-enoic Acid

The most common and effective route to synthesize 1,3-dioxoisoindolin-2-yl pent-4-enoate involves the esterification of pent-4-enoic acid with N-hydroxyphthalimide (2-hydroxyisoindoline-1,3-dione) under mild conditions using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP). This method proceeds as follows:

- In a nitrogen atmosphere, pent-4-enoic acid (1.0 equiv), N-hydroxyphthalimide (1.2 equiv), DCC (1.2 equiv), and DMAP (20 mol%) are dissolved in dichloromethane (DCM) at 0.1 M concentration.

- The reaction mixture is stirred at room temperature (approximately 23 °C) for 18 hours.

- After completion, the reaction mixture is concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel, typically using petroleum ether and ethyl acetate mixtures as eluents.

- This method yields 1,3-dioxoisoindolin-2-yl pent-4-enoate as a white solid with yields reported around 70-80%.

This procedure is well-documented in the literature and provides a straightforward and high-yielding approach to the target compound.

Preparation via Redox-Active Ester Intermediates

Another advanced approach involves the synthesis of redox-active esters of pentanoic acid derivatives, such as 1,3-dioxoisoindolin-2-yl 2-bromopentanoate, which can be converted under reductive conditions to the desired compounds. This method includes:

- Formation of 1,3-dioxoisoindolin-2-yl 2-bromopentanoate by coupling 2-bromopentanoic acid with N-hydroxyphthalimide.

- Subsequent reaction with zinc powder and lithium iodide in anhydrous 1,4-dioxane under argon atmosphere at 70 °C for 12-18 hours.

- The reaction mixture is concentrated, and the product is purified by silica gel chromatography.

- This method yields the target ester or related derivatives with yields ranging from 75% to 92%, depending on the substrate and reaction conditions.

This approach is particularly useful for generating (E)-configured olefins and demonstrates versatility in olefination reactions.

Alternative Synthetic Routes

Other synthetic strategies reported include:

- Use of pent-4-yn-1-ol as a starting material, which can be converted to the corresponding 1,3-dioxoisoindolin-2-yl ester via reaction with N-hydroxyphthalimide and DCC in DCM, yielding the alkyne-functionalized ester.

- Visible-light-induced reactions and polysulfide synthesis involving 1,3-dioxoisoindolin-2-yl derivatives, which can indirectly provide functionalized pent-4-enoate esters through subsequent transformations.

Data Table Summarizing Preparation Conditions and Yields

| Method | Reagents & Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|

| Esterification with DCC/DMAP | Pent-4-enoic acid, N-hydroxyphthalimide, DCC (1.2 equiv), DMAP (20 mol%), DCM, 23 °C, 18 h | 72-80 | White solid | Mild, efficient, standard esterification |

| Redox-Active Ester Formation | 2-Bromopentanoic acid, N-hydroxyphthalimide, Zn powder, LiI, 1,4-dioxane, 70 °C, 12-18 h | 75-92 | Colorless liquid | Useful for olefination reactions |

| Alkyne Ester Synthesis | Pent-4-yn-1-ol, N-hydroxyphthalimide, DCC, DMAP, DCM, 23 °C, 18 h | 60-85 | White solid | Provides alkyne-functionalized esters |

| Visible-Light Induced Methods | 1,3-dioxoisoindolin-2-yl disulfaneyl derivatives, sodium methoxybenzenesulfinate, DCE, 80 °C, 8 h | 65-84 | Colorless oil | Advanced functionalization techniques |

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl pent-4-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindoline derivatives.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl pent-4-enoate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers, dyes, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,3-dioxoisoindolin-2-yl group is a recurring motif in medicinal and synthetic chemistry. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and functional outcomes.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Reactivity and Selectivity: The pent-4-enoate ester in the parent compound enables high Z-selectivity (93%) in CM reactions, outperforming amide derivatives (e.g., pyridin-2-yl sulfamoyl analogs), which are tailored for biological activity rather than catalytic utility . Amide derivatives (e.g., pyridin-2-yl and pyrimidin-2-yl sulfamoyl compounds) exhibit lower synthetic yields (76–83%) due to steric hindrance from bulky sulfamoyl groups .

Biological Activity: Sulfamoyl-linked amides (e.g., pyridin-2-yl and thiazole derivatives) demonstrate antimicrobial and enzyme-inhibitory properties, attributed to their ability to disrupt bacterial peptidoglycan synthesis or kinase signaling .

Structural Rigidity vs. Flexibility: The ester group in 1,3-dioxoisoindolin-2-yl pent-4-enoate provides conformational flexibility, enhancing its compatibility with ruthenium catalysts in metathesis. In contrast, sulfamoyl amides adopt rigid conformations that favor target binding in biological systems .

Research Tools and Methodologies

Critical studies of these compounds rely on advanced crystallographic and analytical tools:

Q & A

Basic: What are the common synthetic routes for 1,3-Dioxoisoindolin-2-yl pent-4-enoate?

Answer:

The compound is typically synthesized via condensation reactions involving phthalic anhydride derivatives and amino acid esters. For example, allylglycine derivatives like benzyl-2-(1,3-dioxoisoindolin-2-yl)pent-4-enoate can be prepared by reacting phthalic anhydride with glycine esters, followed by functionalization of the pent-4-enoate moiety using hydroformylation or other catalytic methods . Key steps include:

- Step 1: React phthalic anhydride with glycine ethyl ester to form the isoindolinone core.

- Step 2: Introduce the pent-4-enoate group via allylation or coupling reactions.

- Step 3: Optimize reaction conditions (e.g., Rh-catalyzed hydroformylation) to enhance stereochemical control .

Basic: How is the compound purified and characterized in academic research?

Answer:

Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Characterization methods include:

- NMR Spectroscopy: To confirm regiochemistry and purity (e.g., distinguishing allylic protons at δ 5.2–5.8 ppm) .

- Mass Spectrometry: High-resolution ESI-MS for molecular ion validation.

- X-ray Crystallography: For absolute configuration determination (e.g., using SHELX or WinGX for structure refinement) .

Advanced: How can researchers resolve contradictions between crystallographic data and computational models for this compound?

Answer:

Discrepancies may arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT calculations). Mitigation strategies:

- Multi-Software Validation: Refine structures using SHELXL (for crystallography) and cross-validate with ORTEP-III for graphical analysis .

- DFT Optimization: Compare experimental bond angles/distances (e.g., C=O bonds at 1.21 Å) with B3LYP/6-31G* calculations .

- Twinned Data Handling: Use SHELXD for high-throughput phasing in cases of twinning or disorder .

Advanced: What methodologies are employed to study the stereochemical outcomes of reactions involving this compound?

Answer:

Enantioselective synthesis and analysis involve:

- Chiral Chromatography: Utilize HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Circular Dichroism (CD): Correlate CD spectra with X-ray structures to assign absolute configurations.

- Kinetic Resolution: Employ enzymes or chiral catalysts (e.g., Ru-complexes) to bias reaction pathways .

Basic: What biological assays are used to evaluate its pharmacological potential?

Answer:

Common assays include:

- Antimicrobial Testing: Broth microdilution (MIC determination) against S. aureus or C. albicans .

- Anti-Inflammatory Models: Carrageenan-induced rat paw edema, with statistical analysis via ANOVA/Dunnett’s test .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs .

Advanced: How do researchers address low yields in hydroformylation reactions with this substrate?

Answer:

Optimization strategies:

- Catalyst Screening: Test Rh vs. Co catalysts for regioselectivity (branched vs. linear aldehydes) .

- Solvent Effects: Use toluene or DCE to stabilize transition states.

- Additives: Introduce Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group .

Advanced: What computational tools are used to predict reactivity or binding modes of derivatives?

Answer:

- Molecular Docking: AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory studies) .

- DFT Calculations: Gaussian 09 for transition-state modeling (e.g., exploring energy barriers in nucleophilic attacks) .

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the isoindolinone ring) with bioactivity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods due to potential irritancy (phthalimide derivatives).

- Waste Disposal: Neutralize with NaOH solution before aqueous disposal .

Advanced: How is isotopic labeling (e.g., ¹³C, ²H) applied in mechanistic studies of its reactions?

Answer:

- Tracing Reaction Pathways: Synthesize ¹³C-labeled pent-4-enoate to track carbon migration via ¹³C NMR .

- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Advanced: What are emerging applications in materials science or supramolecular chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.